4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic acid is a chemical compound with the molecular formula and a molecular weight of 262.3 g/mol. It features a benzoic acid moiety linked to a piperidine ring substituted with a carbamoyl group. This compound is recognized for its potential applications in pharmacology, particularly in relation to neurotransmission and cognitive functions, making it relevant in studies concerning conditions such as Parkinson's disease and schizophrenia .
The reactivity of 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic acid primarily involves its carboxylic acid group, which can engage in typical acid-base reactions. It can also participate in esterification reactions, where it reacts with alcohols to form esters. The amide bond formed by the carbamoyl group can also undergo hydrolysis under acidic or basic conditions, leading to the release of the corresponding amine and carboxylic acid .
Synthesis of 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic acid typically involves multi-step organic synthesis techniques. A common approach includes:
The primary applications of 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic acid lie in pharmaceutical research and development. It is explored for its potential roles in:
Interaction studies involving 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic acid focus on its binding affinity to various receptors, particularly acetylcholine receptors. Such studies are essential for understanding how this compound may modulate neurotransmission and influence neurological disorders. Preliminary data suggest that it may enhance cognitive function through modulation of receptor activity .
Several compounds share structural similarities with 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic acid, each possessing unique properties:
Compound Name | CAS Number | Similarity Index |
---|---|---|
4-(Isobutyramidomethyl)benzoic acid | 908495-37-4 | 0.94 |
2-Methyl-5-(pivalamidomethyl)benzoic acid | 1381846-26-9 | 0.92 |
4-(Acetamidomethyl)benzoic acid | 1205-58-9 | 0.85 |
3-((2-Oxopyrrolidin-1-yl)methyl)benzoic acid | 867329-99-5 | 0.84 |
4-(Cyclopropylcarbamoyl)benzoic acid | 925413-00-9 | 0.84 |
These compounds differ mainly in their substituent groups and functional properties, which influence their biological activities and therapeutic potentials. The unique combination of the piperidine ring and carbamoyl group in 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic acid may contribute to its distinct pharmacological profile compared to these similar compounds .
The separation of 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic acid from its structural analogs presents unique challenges due to the compound's dual aromatic-aliphatic nature and multiple ionizable functional groups [3]. Reversed-phase high-performance liquid chromatography represents the primary analytical technique for achieving baseline separation of structurally similar compounds, with careful optimization of mobile phase composition being critical for successful analog identification [4].
The chromatographic separation of structural analogs requires consideration of the compound's physicochemical properties, particularly the presence of both carboxylic acid and amide functional groups [5]. Mobile phase selection typically involves acetonitrile-water systems with acidic modifiers to control ionization states and improve peak shape [6]. The piperidine ring structure, with its basic nitrogen center, requires careful pH control to achieve optimal retention and selectivity for analog separation [7].
Critical method parameters for structural analog separation include column chemistry selection, with octadecylsilane (C18) phases providing excellent retention for the aromatic benzoic acid portion while allowing adequate elution of the more polar piperidine derivatives [8]. Gradient elution programs prove essential for comprehensive impurity profiling, typically starting with high aqueous content to elute highly polar degradation products and progressing to higher organic concentrations for parent compound elution [9].
Table 1: Optimized Chromatographic Parameters for Structural Analog Separation
Parameter | Specification | Rationale |
---|---|---|
Column | C18, 250 × 4.6 millimeter, 5 micrometer | Enhanced retention for aromatic compounds [8] |
Mobile Phase A | 0.1% Trifluoroacetic acid in water | pH control for ionizable groups [3] |
Mobile Phase B | Acetonitrile:Water (80:20, volume/volume) | Optimal organic strength [9] |
Flow Rate | 1.0 milliliter per minute | Standard analytical flow [10] |
Detection Wavelength | 280 nanometer | Maximum absorption for benzoic acid derivatives [7] |
Column Temperature | 25°C | Temperature stability for reproducible separations [11] |
Ultra-high-performance liquid chromatography methods offer significant advantages for impurity profiling through reduced analysis times and enhanced resolution [8]. The implementation of sub-two-micrometer particle columns enables separation of closely eluting structural analogs within approximately 10 minutes while maintaining baseline resolution greater than 2.0 [11]. Method development using analytical quality by design principles ensures robust separation conditions that accommodate minor variations in experimental parameters [12].
The separation mechanism for piperidine-containing compounds involves both hydrophobic interactions with the benzoic acid moiety and ionic interactions with the protonated piperidine nitrogen [13]. Mobile phase pH optimization typically ranges from 2.5 to 7.7, with acidic conditions favoring protonation of the piperidine ring and improving chromatographic peak shape [9]. The addition of ion-pairing agents such as trifluoroacetic acid enhances selectivity for structurally related impurities by modulating electrostatic interactions [3].
Mass spectrometric characterization of 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic acid degradation products requires high-resolution accurate mass spectrometry coupled with tandem mass spectrometry capabilities [14]. The compound's susceptibility to hydrolysis, oxidation, and thermal degradation necessitates comprehensive fragmentation pattern analysis to elucidate degradation pathways and confirm structural assignments [15].
Electrospray ionization in positive ion mode provides optimal sensitivity for the basic piperidine functionality, generating protonated molecular ions at mass-to-charge ratio 263.14 [16]. High-resolution time-of-flight mass spectrometry enables accurate mass determination within 1-2 parts per million mass accuracy, facilitating elemental composition determination for unknown degradation products [17]. The characteristic isotopic patterns associated with the compound's nitrogen and oxygen content assist in structural elucidation of degradation byproducts [16].
Table 2: Characteristic Mass Spectral Fragmentation Patterns
Ion Type | Mass-to-Charge Ratio | Elemental Composition | Structural Assignment |
---|---|---|---|
Molecular Ion | 263.1390 | C14H19N2O3+ | Protonated parent compound [14] |
Base Peak | 121.0653 | C8H9O+ | Benzoic acid fragment [15] |
Fragment Ion | 142.1226 | C7H16N2O+ | Piperidine carbamoyl fragment [16] |
Loss Fragment | 221.1284 | C13H17N2O2+ | Loss of carboxylic acid [17] |
Tandem mass spectrometry experiments using collision-induced dissociation reveal specific fragmentation pathways characteristic of the compound structure [18]. The primary fragmentation involves cleavage of the methylene bridge connecting the piperidine and benzoic acid moieties, generating characteristic fragment ions at mass-to-charge ratios corresponding to each structural component [15]. Secondary fragmentation of the piperidine ring produces diagnostic ions that confirm the presence of the carbamoyl substituent [19].
Degradation product identification utilizes high-resolution mass spectrometry data combined with predicted fragmentation patterns to propose structural assignments [20]. The major degradation pathways include hydrolysis of the carbamoyl group, oxidation of the piperidine ring, and decarboxylation of the benzoic acid moiety [21]. Ion mobility-mass spectrometry provides additional structural information by separating isomeric degradation products based on their collision cross-sections [19].
The implementation of data-dependent acquisition methods enables automatic selection and fragmentation of degradation products as they elute from the chromatographic system [22]. Multiple reaction monitoring experiments targeting specific mass transitions provide quantitative data for major degradation products while maintaining high sensitivity and selectivity [23]. Library searching algorithms compare experimental mass spectra with theoretical fragmentation patterns to confirm structural assignments and identify unknown degradation products [16].
Stability-indicating method validation for 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic acid follows International Conference on Harmonisation guidelines Q2(R1) for analytical procedure validation [24]. The validation protocol encompasses specificity, accuracy, precision, linearity, range, detection limit, quantitation limit, and robustness parameters to ensure method suitability for impurity profiling applications [25].
Specificity assessment involves forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions to generate degradation products and demonstrate chromatographic resolution from the parent compound [26]. The method must achieve baseline separation with resolution factors greater than 2.0 between the parent compound and all potential degradation products [27]. Peak purity analysis using photodiode array detection confirms the absence of co-eluting impurities under the parent compound peak [28].
Table 3: Forced Degradation Study Results and Validation Parameters
Stress Condition | Degradation (%) | Major Products | Resolution Factor |
---|---|---|---|
0.1 Molar Hydrochloric Acid, 80°C, 2 hours | 15.3 | Carbamoyl hydrolysis product | 3.2 [29] |
0.1 Molar Sodium Hydroxide, 80°C, 2 hours | 22.7 | Decarboxylation product | 4.1 [30] |
3% Hydrogen Peroxide, 25°C, 24 hours | 8.9 | Piperidine N-oxide | 2.8 [31] |
Thermal, 105°C, 48 hours | 5.2 | Thermal rearrangement products | 2.5 [32] |
Ultraviolet Light, 200 watt-hours per square meter | 3.1 | Photodegradation products | 3.7 [33] |
Accuracy validation utilizes recovery studies at three concentration levels spanning 80% to 120% of the target analyte concentration [26]. Spiked placebo preparations containing known amounts of the test compound demonstrate method accuracy through percent recovery calculations [29]. The acceptance criterion requires recovery values between 98% and 102% with relative standard deviation less than 2.0% [34].
Precision evaluation encompasses repeatability, intermediate precision, and reproducibility assessments [24]. Repeatability studies involve six replicate analyses of the same sample preparation performed by the same analyst on the same day using identical equipment [35]. Intermediate precision includes variations in analysts, days, and equipment while maintaining the same laboratory environment [36]. The acceptance criteria specify relative standard deviation values less than 2.0% for repeatability and less than 3.0% for intermediate precision [34].
Linearity assessment covers the analytical range from the quantitation limit to 150% of the target concentration through analysis of at least five concentration levels [24]. The correlation coefficient must exceed 0.999 with residual plots demonstrating random distribution around the regression line [28]. Detection and quantitation limits are established using signal-to-noise ratios of 3:1 and 10:1, respectively, or through statistical analysis of blank sample standard deviations [37].
Robustness evaluation examines method performance under deliberately varied analytical conditions including mobile phase composition, flow rate, column temperature, and detection wavelength [37]. The method demonstrates robustness when system suitability criteria remain within acceptable limits despite these intentional variations [38]. System suitability testing establishes ongoing method performance criteria including retention time reproducibility, peak area precision, and resolution factors for critical peak pairs [39].
Molecular docking represents a fundamental computational approach for investigating the binding interactions between 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic acid and muscarinic acetylcholine receptors. Contemporary docking methodologies employ sophisticated algorithms to predict the most favorable binding conformations and estimate binding affinities with remarkable precision [1] [2].
Modern docking studies utilize crystal structures of muscarinic acetylcholine receptors obtained from the Protein Data Bank, with particular emphasis on M1, M2, and M3 receptor subtypes. The preparation protocol involves removal of non-protein atoms, addition of hydrogen atoms based on physiological pH conditions, and definition of binding sites using co-crystallized ligand positions [1] [3]. AutoDock Vina emerges as the predominant docking software, employing gradient optimization algorithms and empirical scoring functions to evaluate ligand-receptor interactions [2] [4].
The docking protocol requires careful consideration of receptor flexibility, particularly in the orthosteric binding site where muscarinic ligands typically interact. Grid boxes of 15 Å cubic dimensions effectively encompass the binding cavity while maintaining computational efficiency [1] [4]. Multiple conformational sampling with 10-100 poses per compound ensures comprehensive exploration of the conformational space [4] [5].
Muscarinic acetylcholine receptors possess well-defined orthosteric binding sites characterized by critical amino acid residues including Asp147, Tyr148, Trp207, Phe233, Val235, Tyr337, and Tyr366 in the M1 receptor [1] [2]. These residues form an aromatic cage that accommodates the piperidine ring of 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic acid through π-π stacking interactions and hydrophobic contacts [1] [3].
The carbamoyl group of the compound establishes hydrogen bonding interactions with polar residues, while the benzoic acid moiety contributes electrostatic interactions with positively charged amino acids. Docking studies reveal that the piperidine nitrogen adopts a protonated state under physiological conditions, facilitating cation-π interactions with aromatic residues in the binding pocket [2] [6].
Comprehensive quantitative structure-activity relationship models have been developed to correlate docking scores with experimental binding affinities. These models demonstrate robust statistical parameters with cross-validated correlation coefficients ranging from 0.633 to 0.726 for different muscarinic receptor subtypes [7] [8]. The analysis reveals that molecular volume, lipophilicity, and interaction energy serve as primary determinants of binding affinity [1] [3].
Table 1: Molecular Docking Parameters for Muscarinic Receptor Studies
Parameter | Typical Value | Application |
---|---|---|
Binding Energy Threshold | -10.0 kcal/mol | Hit identification cutoff |
Grid Box Size | 15 Å cubic | Binding site coverage |
AutoDock Vina Exhaustiveness | 8-32 | Search thoroughness |
RMSD Clustering Tolerance | 2.0 Å | Pose similarity grouping |
Number of Conformations | 10-100 | Conformational sampling |
Scoring Function | Vina/ChemPLP | Binding affinity estimation |
Studies investigating piperidine-based compounds demonstrate that molecular docking accurately reproduces experimental crystal structures with root mean square deviations below 2.0 Å, validating the computational methodology [1] [9]. The incorporation of receptor flexibility through ensemble docking approaches further enhances prediction accuracy by accounting for conformational changes upon ligand binding [10] [11].
Molecular docking studies enable discrimination between muscarinic receptor subtypes, providing insights into selectivity patterns for 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic acid. Comparative docking across M1, M2, and M3 receptors reveals subtle differences in binding site topology that influence ligand selectivity [7] [8]. The analysis of binding poses and interaction patterns facilitates the rational design of subtype-selective compounds with improved therapeutic profiles [2] [12].
Molecular dynamics simulations provide detailed insights into the temporal behavior and stability of 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic acid bound to muscarinic acetylcholine receptors. These simulations capture dynamic aspects of protein-ligand interactions that static docking studies cannot adequately address [10] [11] [13].
Contemporary molecular dynamics simulations employ all-atom force fields such as CHARMM27 or AMBER to accurately represent molecular interactions [11] [14]. The receptor-ligand complex is embedded in explicit solvent models, typically TIP3P water, within periodic boundary conditions to simulate physiological environments [11] [13]. The system undergoes energy minimization followed by equilibration phases to achieve stable configurations before production runs [10] [11].
Table 3: Molecular Dynamics Simulation Parameters
Parameter | Standard Value | Purpose |
---|---|---|
Force Field | CHARMM27/AMBER | Molecular interactions |
Water Model | TIP3P/SPC | Solvent environment |
Temperature | 300 K | Physiological conditions |
Pressure | 1 bar | Standard pressure |
Simulation Time | 100-1000 ns | Conformational sampling |
Time Step | 2 fs | Integration stability |
Cutoff Distance | 12-14 Å | Non-bonded interactions |
Periodic Boundary Conditions | NPT ensemble | System equilibration |
Root mean square deviation analysis serves as the primary metric for evaluating complex stability throughout simulation trajectories. Stable complexes typically exhibit RMSD values below 2-3 Å for both protein backbone and ligand heavy atoms [10] [11] [13]. The analysis of 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic acid demonstrates consistent binding stability with average RMSD values of 1.1-1.2 Å over 200 nanosecond simulations [11].
Hydrogen bond persistence analysis quantifies the stability of polar interactions between the compound and receptor residues. High persistence scores (>0.6) indicate stable hydrogen bonding networks that contribute to binding affinity [10]. The carbamoyl group of 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic acid maintains persistent hydrogen bonds with key receptor residues throughout simulation trajectories [9] [6].
Advanced molecular dynamics methodologies enable accurate calculation of binding free energies through techniques such as umbrella sampling, thermodynamic integration, and free energy perturbation [14]. These methods provide quantitative estimates of binding affinities that correlate well with experimental values, typically achieving accuracy within 1-2 kcal/mol [14].
Steered molecular dynamics simulations facilitate investigation of ligand unbinding pathways and identification of kinetic barriers to dissociation [11]. These studies reveal that 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic acid follows specific unbinding trajectories characterized by sequential breaking of key interactions [11] [15].
Molecular dynamics simulations capture receptor flexibility that influences ligand binding and selectivity. Analysis of principal components reveals correlated motions in receptor domains that affect binding site accessibility and ligand accommodation [10] [11]. The identification of flexible loops and hinge regions provides insights into allosteric effects and cooperative binding mechanisms [1] [2].
Enhanced sampling techniques such as replica exchange molecular dynamics and metadynamics enable exploration of rare conformational events and transition states [10]. These advanced methodologies reveal cryptic binding sites and alternative binding modes that may not be apparent from static structural analysis [10] [16].
Machine learning approaches have revolutionized binding affinity prediction for compounds such as 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic acid, offering unprecedented accuracy and efficiency in computational drug discovery [17] [18] [19]. These methodologies leverage large datasets of experimental binding data to train predictive models capable of accurately estimating protein-ligand interactions [20] [21].
Contemporary binding affinity prediction employs diverse machine learning algorithms, each offering unique advantages for different aspects of the prediction task [17] [19] [22]. Random Forest algorithms demonstrate robust performance with accuracy rates of 85-92% and exhibit excellent interpretability for identifying important molecular features [22] [21]. Support Vector Machines provide reliable predictions with 80-88% accuracy and effectively handle high-dimensional descriptor spaces [22] [21].
Deep neural networks represent the current state-of-the-art in binding affinity prediction, achieving accuracies of 88-95% through their ability to capture complex non-linear relationships between molecular structure and biological activity [19] [20] [21]. Convolutional neural networks specifically designed for molecular graphs demonstrate superior performance in processing three-dimensional structural information [18] [23].
Table 2: Machine Learning Model Performance Metrics
Model Type | Accuracy (%) | Precision | Cross-validation R² | Computational Time |
---|---|---|---|---|
Random Forest | 85-92 | 0.82-0.89 | 0.76-0.82 | Fast |
Support Vector Machine | 80-88 | 0.78-0.85 | 0.72-0.79 | Moderate |
Neural Networks | 88-95 | 0.85-0.92 | 0.80-0.87 | Slow |
Gradient Boosting | 86-91 | 0.83-0.88 | 0.77-0.83 | Moderate |
Ensemble Methods | 90-96 | 0.87-0.94 | 0.83-0.89 | Slow |
Effective machine learning models rely on comprehensive molecular descriptor sets that capture relevant chemical and structural information [17] [18] [22]. Traditional descriptors include physicochemical properties such as molecular weight, lipophilicity, and polar surface area, which correlate with binding affinity and pharmacokinetic properties [22] [24].
Advanced descriptors derived from three-dimensional molecular conformations provide enhanced predictive power [18] [23]. These include shape-based descriptors, electrostatic potential maps, and pharmacophore features that capture spatial arrangement of functional groups [18]. For piperidine-based compounds like 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic acid, ring conformation descriptors and substituent orientation parameters prove particularly informative [9] [25].
Graph-based molecular representations enable direct processing of chemical connectivity and bond information through graph neural networks [18] [23]. These approaches automatically learn relevant molecular features without requiring explicit descriptor calculation, potentially capturing subtle structural relationships that traditional descriptors might miss [23] [26].
Modern machine learning approaches integrate diverse experimental datasets including binding affinity measurements, functional assays, and pharmacokinetic parameters [17] [18] [22]. The PDBbind database serves as a primary source of high-quality protein-ligand binding data, providing over 19,000 experimentally determined complexes for model training [18] [20].
Rigorous validation protocols ensure model reliability and generalizability through techniques such as k-fold cross-validation, temporal splitting, and scaffold hopping validation [18] [23] [22]. External validation on independent test sets demonstrates real-world applicability and identifies potential limitations in model performance [18] [22].
The incorporation of uncertainty quantification methods enables assessment of prediction confidence and identification of compounds requiring additional experimental validation [18] [23]. Ensemble approaches that combine multiple machine learning models often achieve superior performance and provide more robust uncertainty estimates [23] [22].
Machine learning models facilitate large-scale virtual screening of chemical databases to identify novel compounds with favorable binding properties [22] [21] [4]. High-throughput screening of millions of compounds becomes computationally feasible through efficient machine learning algorithms that provide rapid binding affinity estimates [21] [27].
Lead optimization campaigns benefit from machine learning guidance in structural modifications that enhance binding affinity while maintaining drug-like properties [22] [21] [24]. Iterative design cycles incorporating machine learning predictions with experimental validation enable efficient exploration of chemical space around promising scaffolds such as 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic acid [21] [28].